3-Acetoxy-3',4'-difluorobenzophenone
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Description
3-Acetoxy-3’,4’-difluorobenzophenone is a chemical compound with the CAS Number: 890100-20-6 . It has a linear formula of C15H10F2O3 . The molecular weight of this compound is 276.24 .
Molecular Structure Analysis
The InChI code for 3-Acetoxy-3’,4’-difluorobenzophenone is 1S/C15H10F2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)11-5-6-13(16)14(17)8-11/h2-8H,1H3 . This indicates the presence of two fluorine atoms, an acetoxy group, and a benzoyl group in the molecule.Scientific Research Applications
UV Filter and Endocrine Disruptor Studies
Metabolism and Endocrine Activity : 3-Acetoxy-3',4'-difluorobenzophenone, as part of the benzophenone family, has been studied for its use as a UV filter and its potential endocrine-disrupting activities. Specifically, benzophenone-3 (BP-3), a closely related compound, is metabolized in liver microsomes, forming various metabolites. Some of these metabolites demonstrate estrogenic and anti-androgenic activities, which may raise concerns about their impact on hormonal balance (Watanabe et al., 2015). The presence of BP-3 and similar compounds in various human and environmental samples has led to research into their potential reproductive toxicity. In animal studies, exposure to BP-3 has shown effects on reproductive parameters, such as changes in birth weight and gestational age, as well as impacts on sperm density and estrous cycles (Ghazipura et al., 2017).
Chemical Synthesis and Characterization
Synthesis of Fluorinated Polymers : Research into the synthesis of fluorinated polymers, where 3-Acetoxy-3',4'-difluorobenzophenone can be a potential monomer, has shown significant interest. These polymers are valued for their solubility and thermal properties, and their potential applications in engineering plastics and membrane materials. The synthesis involves various polycondensation reactions and characterization through techniques such as FTIR, NMR, and measurement of refractive indices (Xiao et al., 2003).
Analytical Chemistry and Environmental Studies
Detection in Environmental Samples : Methods have been developed for the determination of 3-Acetoxy-3',4'-difluorobenzophenone and its metabolites in environmental samples, highlighting its prevalence and persistence in various ecosystems. Techniques such as solid-phase extraction and liquid chromatography-tandem mass spectrometry have been employed to detect and quantify these compounds in water samples, indicating their widespread presence and potential ecological impact (Negreira et al., 2009).
properties
IUPAC Name |
[3-(3,4-difluorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)11-5-6-13(16)14(17)8-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPGCVLGDEDNIAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641663 |
Source
|
Record name | 3-(3,4-Difluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Acetoxy-3',4'-difluorobenzophenone | |
CAS RN |
890100-20-6 |
Source
|
Record name | Methanone, [3-(acetyloxy)phenyl](3,4-difluorophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=890100-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3,4-Difluorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90641663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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